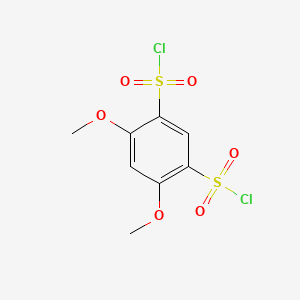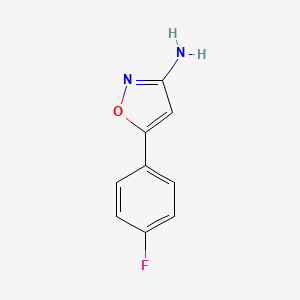![molecular formula C10H9NO3 B1356414 3-(Oxiran-2-ylmethoxy)benzo[D]isoxazole CAS No. 65476-23-5](/img/structure/B1356414.png)
3-(Oxiran-2-ylmethoxy)benzo[D]isoxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Oxiran-2-ylmethoxy)benzo[D]isoxazole: is a chemical compound with the molecular formula C10H9NO3 and a molecular weight of 191.19 g/mol It is characterized by the presence of an oxirane (epoxide) ring attached to a benzo[D]isoxazole moiety through a methoxy linker
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Oxiran-2-ylmethoxy)benzo[D]isoxazole typically involves the following steps:
Formation of the Benzo[D]isoxazole Core: This can be achieved through the cyclization of appropriate precursors such as ortho-nitrobenzyl alcohols or ortho-nitrobenzyl halides under basic conditions.
Attachment of the Oxirane Ring: The oxirane ring can be introduced via an epoxidation reaction. This involves the reaction of an alkene precursor with an oxidizing agent such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with considerations for scalability, cost-effectiveness, and environmental impact. This includes the use of continuous flow reactors, green chemistry principles, and efficient purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The oxirane ring can undergo oxidation to form diols or other oxidized products.
Reduction: Reduction of the benzo[D]isoxazole core can lead to the formation of corresponding amines or other reduced derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid (m-CPBA), hydrogen peroxide, or other peroxides.
Reduction: Hydrogen gas with a palladium catalyst, lithium aluminum hydride (LiAlH4), or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines, thiols, or halides under basic or acidic conditions.
Major Products
Oxidation: Diols, aldehydes, or carboxylic acids.
Reduction: Amines or alcohols.
Substitution: Various substituted benzo[D]isoxazole derivatives.
Wissenschaftliche Forschungsanwendungen
3-(Oxiran-2-ylmethoxy)benzo[D]isoxazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features and reactivity.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its reactive oxirane ring.
Wirkmechanismus
The mechanism of action of 3-(Oxiran-2-ylmethoxy)benzo[D]isoxazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The oxirane ring can undergo nucleophilic attack by biological nucleophiles, leading to covalent modification of biomolecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(Oxiran-2-ylmethoxy)benzene: Lacks the isoxazole ring, making it less versatile in terms of reactivity and applications.
3-(Oxiran-2-ylmethoxy)pyridine: Contains a pyridine ring instead of the isoxazole ring, leading to different electronic properties and reactivity.
3-(Oxiran-2-ylmethoxy)benzofuran: Contains a benzofuran ring, which may impart different biological activities.
Uniqueness
3-(Oxiran-2-ylmethoxy)benzo[D]isoxazole is unique due to the presence of both the oxirane ring and the benzo[D]isoxazole core
Eigenschaften
IUPAC Name |
3-(oxiran-2-ylmethoxy)-1,2-benzoxazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3/c1-2-4-9-8(3-1)10(11-14-9)13-6-7-5-12-7/h1-4,7H,5-6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDKDXDWRTWABCC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)COC2=NOC3=CC=CC=C32 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[1-(3,4-difluorophenyl)ethyl]-1-propan-2-ylpyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B1356349.png)


![5-[2-(3,5-Dimethylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine](/img/structure/B1356368.png)
![5-[2-(4-Ethylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine](/img/structure/B1356370.png)

![3-Chloro-4-[4-(2-methylbutan-2-yl)phenoxy]aniline](/img/structure/B1356382.png)







